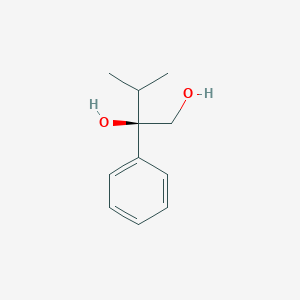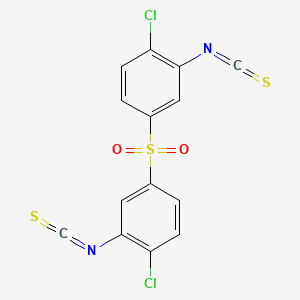![molecular formula C18H27O5P B14668553 Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite CAS No. 42567-04-4](/img/structure/B14668553.png)
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite is a chemical compound with the molecular formula C18H27O5P. It contains a total of 53 bonds, including 26 non-hydrogen bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 2 four-membered rings, 1 six-membered ring, 2 ether groups (aliphatic), 1 phosphite group, and 2 oxetane groups
Méthodes De Préparation
The synthesis of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves several steps. One common method includes the reaction of phenyl phosphite with 3-ethyl-3-oxetanemethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.
Applications De Recherche Scientifique
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite can be compared with similar compounds such as:
Bis(1-ethyl(3-oxetanil)methyl) ether: This compound has a similar oxetane structure but differs in its ether linkage.
Other phosphite derivatives: These compounds share the phosphite group but may have different substituents and properties. The uniqueness of this compound lies in its specific combination of oxetane and phosphite groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
42567-04-4 |
|---|---|
Formule moléculaire |
C18H27O5P |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
bis[(3-ethyloxetan-3-yl)methyl] phenyl phosphite |
InChI |
InChI=1S/C18H27O5P/c1-3-17(10-19-11-17)14-21-24(23-16-8-6-5-7-9-16)22-15-18(4-2)12-20-13-18/h5-9H,3-4,10-15H2,1-2H3 |
Clé InChI |
ZGDCYFMCNOPXJG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)



![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)



![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)

![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)


